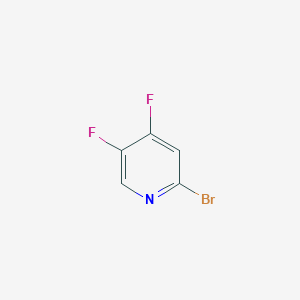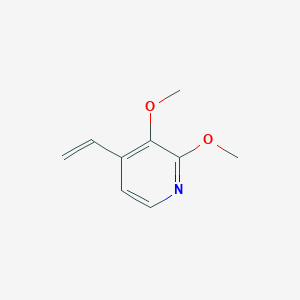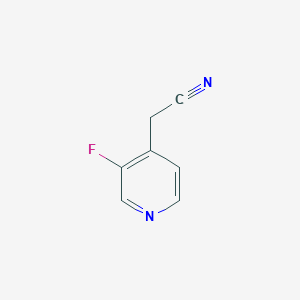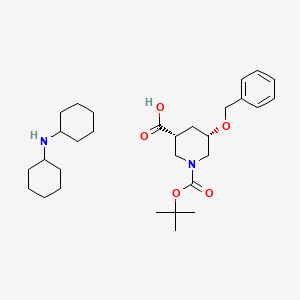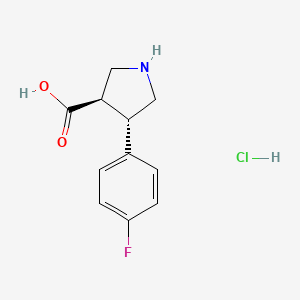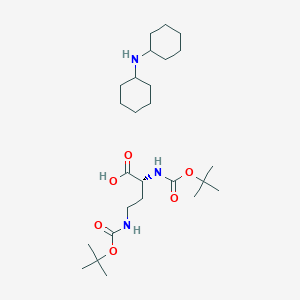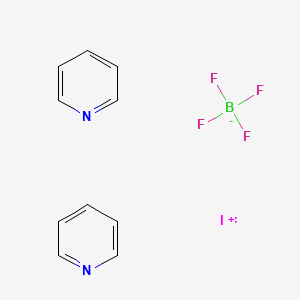
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) is a useful research compound. Its molecular formula is C10H10BF4IN2 and its molecular weight is 371.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Glycosyl Fluorides
The combination of bis(pyridinium)iodonium (I) tetrafluoroborate and hydrogen fluoride pyridine forms an iodine monofluoride synthetic equivalent useful in preparing glycosyl fluorides from n-pentenyl glycosides and thioglycosides, avoiding the need for typical protection/deprotection steps (López et al., 2007).
Assembling Oxygen Heterocycles
Iodonium ions from bis(pyridine)iodonium(I) tetrafluoroborate react with ortho-alkynyl-substituted carbonyl compounds and various nucleophiles to yield iodinated heterocycles at room temperature through a metal-free reaction sequence (Barluenga et al., 2003).
Vibrational Spectra and Structure Analysis
The vibrational spectra of bis(pyridine)iodine(I) and related compounds have been studied to establish the linearity of certain groups and assess charge distribution (Haque & Wood, 1968).
As an Oxidizing Agent
Bis(pyridine)iodonium tetrafluoroborate has been reported to oxidize various types of alcohols, with its reactivity depending on the structures of the starting materials and experimental conditions (Barluenga et al., 2004).
Diiodination of Carbazoles
This compound has been used successfully as a diiodination reagent for carbazole and its derivatives, providing an entry point to sol–gel polymerization (Maegawa et al., 2006).
Iodination of 1-Hetero-1,3-Dienes
Bis(pyridine)-iodonium(I) tetrafluoroborate reacts with 1-hetero-1,3-dienes to give 3-iodofunctionalized derivatives in good yields, highlighting its utility in room-temperature, one-pot procedures (Campos et al., 1995).
Preparation of BINAP-Based Building Blocks
It has been used for regioselective iodination of BINAP dioxide, leading to high-yield products useful in asymmetric organic synthesis (Shimada et al., 2005).
Iodo-Carbofunctionalization of Alkynes
This compound enables regio- and stereoselective alkylation reactions with alkynes and aromatic rings, yielding iodostyrene derivatives (Barluenga et al., 1990).
Study of Bonding in Iodonium Cations
A theoretical and synthetic study of bis-pyridine iodonium cations to understand iodine as a Lewis acid in coordination complexes (Georgiou et al., 2013).
Transformation of n-Pentenyl Glycosides
Demonstrates the use of bis(pyridinium) iodonium(I) tetrafluoroborate in transforming n-pentenyl orthoesters and glycosides into glycosyl fluorides, useful in glycosylation strategies (López et al., 2007).
特性
InChI |
InChI=1S/2C5H5N.BF4.I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1;+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUIHBKNVHCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[I+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF4IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2H-1,3-benzodioxol-5-yl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B7889452.png)


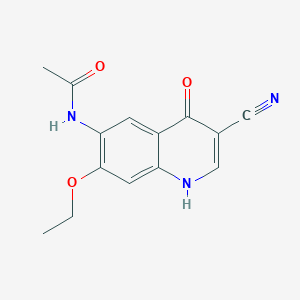
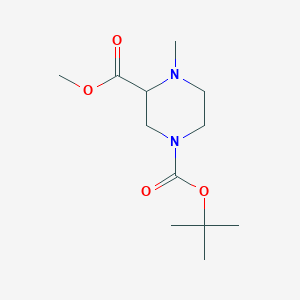

![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B7889484.png)
